Benzamide, N-methyl-N-2-pyridinyl-
Overview
Description
Benzamide, N-methyl-N-2-pyridinyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a pyridinyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-2-pyridinyl- can be achieved through the amidation reaction of trans-β-nitrostyrene and 2-aminopyridine using a bimetallic metal-organic framework (MOF) catalyst, such as Fe2Ni-BDC. The reaction typically involves the following steps :
Reactants: 2-aminopyridine and trans-β-nitrostyrene.
Catalyst: Fe2Ni-BDC.
Solvent: Dichloromethane.
Reaction Conditions: The reaction is carried out at 80°C for 24 hours.
Yield: The isolated yield of the product is approximately 82%.
The catalyst can be reused multiple times without a significant reduction in catalytic activity, making this method efficient and sustainable.
Industrial Production Methods
While specific industrial production methods for Benzamide, N-methyl-N-2-pyridinyl- are not extensively documented, the use of MOF catalysts in large-scale synthesis is a promising approach due to their high efficiency and recyclability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methyl-N-2-pyridinyl- undergoes various chemical reactions, including:
Amidation: The formation of the compound itself is an example of an amidation reaction.
Oxidation and Reduction:
Substitution: The pyridinyl and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Amidation: Fe2Ni-BDC catalyst, dichloromethane, 80°C.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major product of the amidation reaction is Benzamide, N-methyl-N-2-pyridinyl-. Other products from oxidation or reduction reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Benzamide, N-methyl-N-2-pyridinyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis research.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that benzamides can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: Similar structure but lacks the pyridinyl group.
N-pyridinylbenzamide: Similar structure but lacks the methyl group.
Properties
IUPAC Name |
N-methyl-N-pyridin-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-15(12-9-5-6-10-14-12)13(16)11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXNIYVPMJTJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401353 | |
Record name | Benzamide, N-methyl-N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65052-85-9 | |
Record name | Benzamide, N-methyl-N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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